2-(Oxiran-2-ylmethoxy)ethan-1-ol
Overview
Description
“2-(Oxiran-2-ylmethoxy)ethan-1-ol” is a chemical compound with the CAS Number: 16801-25-5 . It has a molecular weight of 118.13 and its IUPAC name is 2-(2-oxiranylmethoxy)ethanol . It is in the form of an oil .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H10O3/c6-1-2-7-3-5-4-8-5/h5-6H,1-4H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
The physical form of “this compound” is oil . It is stored at a temperature of 4°C . The compound has a molecular weight of 118.13 .Scientific Research Applications
1. Synthesis and Characterization in Surfactants
2-(Oxiran-2-ylmethoxy)ethan-1-ol and its derivatives have been involved in the synthesis and characterization of biodegradable cationic esterquat surfactants. These surfactants, synthesized through esterification and quaternization processes, have been characterized using various techniques and their physico-chemical properties like surface tension, wetting time, foam stability, and emulsion stability have been evaluated. This highlights the compound's role in the development of surfactants with desirable properties for industrial applications (Umapathy et al., 2016).
2. Building Blocks for Synthesis of Functionalized Crown Ethers
This compound is also utilized in the synthesis of functionalized crown ethers. It serves as a building block in the development of crown ethers with specific functionalities, indicating its significance in the creation of complex organic compounds with potential applications in various fields, including catalysis and material science (Nawrozkij et al., 2014).
3. Role in Gas Phase and Condensed Phase SNi Reactions
The compound has been studied in the context of gas phase and condensed phase SNi reactions. Research has delved into its reaction mechanisms and product formation, providing valuable insights into the chemical behavior of this compound under different conditions, which is crucial for understanding its reactivity and potential uses in chemical synthesis (Hevko et al., 1998).
4. Inhibition of Corrosion in Carbon Steel
Studies have also explored the anticorrosive behavior of aromatic epoxy monomers, including this compound, on carbon steel in acidic solutions. The compound's effectiveness as a corrosion inhibitor was assessed using both computational and experimental techniques, demonstrating its potential in protecting industrial materials from corrosive damage (Dagdag et al., 2019).
5. Biocompatible and Redox-Degradable Polyglycerols
The compound is a key monomer in the synthesis of redox-degradable hyperbranched polyglycerols. These polymers, which are biocompatible and can degrade in response to specific stimuli, are highly desirable in biomedical applications, particularly as smart drug-delivery carriers. The tailored degradation properties of these polyglycerols make them suitable for controlled release applications (Son et al., 2015).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Properties
IUPAC Name |
2-(oxiran-2-ylmethoxy)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c6-1-2-7-3-5-4-8-5/h5-6H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGZWHZWSVUSBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27252-81-9 | |
Details | Compound: Polyethylene glycol monoglycidyl ether | |
Record name | Polyethylene glycol monoglycidyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27252-81-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID201284756 | |
Record name | Polyethylene glycol monoglycidyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201284756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27252-81-9 | |
Record name | Polyethylene glycol monoglycidyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201284756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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